molecular formula C10H20O B14642203 3-Ethyl-4,4-dimethylhex-5-en-3-ol CAS No. 55629-20-4

3-Ethyl-4,4-dimethylhex-5-en-3-ol

Cat. No.: B14642203
CAS No.: 55629-20-4
M. Wt: 156.26 g/mol
InChI Key: RQUZXINQUUMFES-UHFFFAOYSA-N
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Description

3-Ethyl-4,4-dimethylhex-5-en-3-ol is an organic compound with the molecular formula C10H20O It is a type of alcohol with a unique structure that includes a double bond and multiple alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,4-dimethylhex-5-en-3-ol can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylhex-5-en-3-one with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and cost-effectiveness. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas (H2) with a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

    Reduction: H2 gas with a palladium catalyst under high pressure.

    Substitution: SOCl2 in the presence of pyridine as a base.

Major Products Formed

    Oxidation: 3-Ethyl-4,4-dimethylhex-5-en-3-one or 3-Ethyl-4,4-dimethylhexanoic acid.

    Reduction: 3-Ethyl-4,4-dimethylhexanol.

    Substitution: 3-Ethyl-4,4-dimethylhex-5-en-3-yl chloride.

Scientific Research Applications

3-Ethyl-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-4,4-dimethylhex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure may also participate in electrophilic or nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-4,4-dimethylhexane: A saturated analog without the double bond.

    3-Ethyl-4,4-dimethylhex-5-en-2-ol: A positional isomer with the hydroxyl group at a different position.

    3,4-Dimethylhex-5-en-3-ol: A structural isomer with different alkyl group arrangements.

Uniqueness

3-Ethyl-4,4-dimethylhex-5-en-3-ol is unique due to its specific combination of a double bond and a tertiary alcohol group

Properties

CAS No.

55629-20-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3-ethyl-4,4-dimethylhex-5-en-3-ol

InChI

InChI=1S/C10H20O/c1-6-9(4,5)10(11,7-2)8-3/h6,11H,1,7-8H2,2-5H3

InChI Key

RQUZXINQUUMFES-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)C=C)O

Origin of Product

United States

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